molecular formula C11H10F3N5O B2783973 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415569-46-7

2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide

Cat. No. B2783973
CAS RN: 2415569-46-7
M. Wt: 285.23
InChI Key: YHUHIIOILJHLDH-UHFFFAOYSA-N
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Description

2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide, also known as PNU-74654, is a novel small molecule inhibitor that has gained significant attention in the scientific research community. This compound is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), which is a key enzyme involved in the repair of double-stranded DNA breaks. The inhibition of DNA-PK has been shown to enhance the efficacy of radiation therapy and chemotherapy, making PNU-74654 a promising candidate for cancer treatment.

Mechanism of Action

2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of DNA-PK, which is a key enzyme involved in the repair of double-stranded DNA breaks. DNA-PK is a member of the phosphatidylinositol-3-kinase-related kinase (PIKK) family, which also includes ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR). DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA repair, which is the primary mechanism for repairing double-stranded DNA breaks in mammalian cells.
Biochemical and Physiological Effects:
The inhibition of DNA-PK by this compound has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical models of cancer. In addition, this compound has also been shown to protect neurons from DNA damage and apoptosis in models of neurodegenerative diseases. The biochemical and physiological effects of this compound are primarily mediated through its inhibition of DNA-PK, which leads to the accumulation of unrepaired DNA damage and cell death.

Advantages and Limitations for Lab Experiments

One advantage of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is its specificity for DNA-PK, which minimizes off-target effects and reduces the risk of toxicity. In addition, this compound has been shown to enhance the efficacy of radiation therapy and chemotherapy, making it a promising candidate for cancer treatment. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide. One area of focus is the development of more potent and selective inhibitors of DNA-PK, which may further enhance the efficacy of radiation therapy and chemotherapy. In addition, the potential use of this compound in combination with other DNA repair inhibitors, such as PARP inhibitors, is an area of active investigation. Another future direction is the investigation of this compound in other areas of research, such as neurodegenerative diseases, where it has shown promise in preclinical models. Finally, the development of more stable and bioavailable formulations of this compound may improve its effectiveness in vivo.

Synthesis Methods

The synthesis of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 2-amino-6-(trifluoromethyl)pyrimidine-4-carboxylic acid with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by the introduction of a methyl group at the 2-position of the pyrimidine ring. The final step involves the conversion of the carboxylic acid group to the corresponding amide.

Scientific Research Applications

2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to enhance the efficacy of radiation therapy and chemotherapy. In addition, this compound has also been investigated in other areas of research, including neurodegenerative diseases, where it has been shown to protect neurons from DNA damage and apoptosis.

properties

IUPAC Name

2-methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O/c1-6-16-8(3-9(17-6)11(12,13)14)10(20)18-7-4-15-19(2)5-7/h3-5H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUHIIOILJHLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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